1-(n-Methylacetamido)cyclopentane-1-carboxylic acid
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Overview
Description
1-(n-Methylacetamido)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and an N-methylacetamido group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(n-Methylacetamido)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with N-methylacetamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(n-Methylacetamido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives .
Scientific Research Applications
1-(n-Methylacetamido)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(n-Methylacetamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A related compound with a similar cyclopentane ring structure but lacking the N-methylacetamido group.
1-Methylcyclopentanecarboxylic acid: Another similar compound with a methyl group attached to the cyclopentane ring.
Uniqueness
1-(n-Methylacetamido)cyclopentane-1-carboxylic acid is unique due to the presence of both the N-methylacetamido group and the carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-[acetyl(methyl)amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10(2)9(8(12)13)5-3-4-6-9/h3-6H2,1-2H3,(H,12,13) |
InChI Key |
WPVQAVUOUWWANA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1(CCCC1)C(=O)O |
Origin of Product |
United States |
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